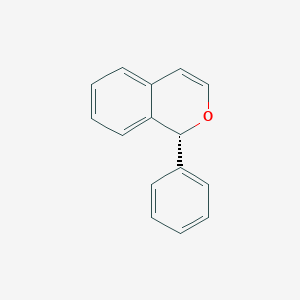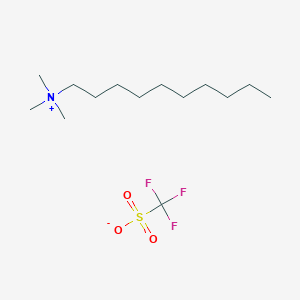
4-(N-Benzylglycyl)phenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Benzylglycyl)phenyl methanesulfonate is a chemical compound that belongs to the class of methanesulfonates. Methanesulfonates are known for their diverse applications in organic synthesis and industrial processes due to their strong acidity and stability. This compound is characterized by the presence of a benzylglycyl group attached to a phenyl ring, which is further linked to a methanesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Benzylglycyl)phenyl methanesulfonate typically involves the reaction of benzylglycine with phenyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Benzylglycyl)phenyl methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(N-Benzylglycyl)phenyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(N-Benzylglycyl)phenyl methanesulfonate involves the interaction of its functional groups with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)phenyl methanesulfonate
- N-(4-Cyanomethyl)phenyl methanesulfonamide
- (4-Cyanophenyl)methanesulfonyl chloride
- 4-Acetylphenyl methanesulfonate
Uniqueness
4-(N-Benzylglycyl)phenyl methanesulfonate is unique due to the presence of the benzylglycyl group, which imparts specific chemical and biological properties. This distinguishes it from other methanesulfonates, which may lack this functional group and, consequently, exhibit different reactivity and applications.
Propriétés
Numéro CAS |
920804-38-2 |
|---|---|
Formule moléculaire |
C16H17NO4S |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
[4-[2-(benzylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H17NO4S/c1-22(19,20)21-15-9-7-14(8-10-15)16(18)12-17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 |
Clé InChI |
REVSFJKIDOSKLH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)






![2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)](/img/structure/B14175818.png)
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)

